molecular formula C17H16N2O3 B2514180 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 561012-67-7

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2514180
CAS No.: 561012-67-7
M. Wt: 296.326
InChI Key: MXUILFQSBWQEFA-UHFFFAOYSA-N
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Description

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methoxyphenyl group and a nitroethyl group attached to the indole core, making it a molecule of interest in various scientific research fields .

Biochemical Analysis

Biochemical Properties

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, this compound can have beneficial effects, such as reducing inflammation or modulating metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biological processes. The interaction with metabolic enzymes can result in changes in the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues or cellular compartments. The distribution of this compound can influence its biological activity, as its localization within cells can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The subcellular localization of this compound can therefore determine its specific biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves the reaction of 3-methoxyphenylacetonitrile with nitroethane in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole
  • 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
  • 3-[1-(3-methoxyphenyl)-2-aminoethyl]-1H-indole

Uniqueness

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)16(11-19(20)21)15-10-18-17-8-3-2-7-14(15)17/h2-10,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUILFQSBWQEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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